![molecular formula C19H14N6O3S B2360517 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide CAS No. 891121-23-6](/img/structure/B2360517.png)
2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds involves the use of hydrazonoyl halides as precursors . These compounds are often synthesized via reactions with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its composition. It appears to contain a triazolo[4,3-b]pyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given its structure. Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
Anticancer Agents
Compounds with a 1,2,4-triazole structure have been studied for their potential as anticancer agents . For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against human cancer cell lines including MCF-7, Hela, and A549 .
c-Met Inhibition
Some structures containing heterocyclic nuclei similar to the compound have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This could potentially be used in the treatment of cancer.
GABA A Modulating Activity
Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . This suggests potential applications in the treatment of neurological disorders.
Use in Solar Cells
Some structures containing these heterocyclic nuclei have been incorporated into polymers for use in solar cells . This suggests potential applications in the field of renewable energy.
BACE-1 Inhibition
Compounds with similar structures have demonstrated BACE-1 inhibition . This suggests potential applications in the treatment of Alzheimer’s disease.
Energetic Materials
Compounds with similar structures have been studied for their potential as energetic materials due to their good thermal stabilities and comparable detonation properties .
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-phenylacetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of enzymes and receptors, showing a wide range of biological activities . .
Mode of Action
It is known that triazole derivatives can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Triazole derivatives have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-18(20-14-6-2-1-3-7-14)12-29-19-22-21-17-10-9-16(23-24(17)19)13-5-4-8-15(11-13)25(27)28/h1-11H,12H2,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZPHIIYWVEFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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